N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-fluorophenyl hydrazine with a suitable diketone to form the pyridazinyl ring.
Introduction of the Sulfanyl Group: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the Chloro-Methylphenyl Group: Finally, the compound is coupled with 3-chloro-4-methylphenyl acetamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Scaling Up Reactions: Adjusting the quantities of reactants and solvents to suit large-scale production.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: Shares similar structural features but differs in the position and type of substituents.
N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: Another related compound with different functional groups.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of chloro, methyl, and fluorophenyl groups attached to a pyridazinyl sulfanylacetamide backbone. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3OS/c1-12-2-7-15(10-16(12)20)22-18(25)11-26-19-9-8-17(23-24-19)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMSFLBAVBSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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